molecular formula C45H57N9O9S2 B10848203 Des-AA1,2,4,5,6,12,13-[D-Trp8]SRIF

Des-AA1,2,4,5,6,12,13-[D-Trp8]SRIF

Cat. No.: B10848203
M. Wt: 932.1 g/mol
InChI Key: GGSHKARHPHVZOO-KLCDHWPJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Des-AA1,2,4,5,6,12,13-[D-Trp8]SRIF is a synthetic analog of somatostatin, a peptide hormone that regulates the endocrine system and affects neurotransmission and cell proliferation. This compound is specifically designed to interact with somatostatin receptors, particularly somatostatin receptor type 4 (SSTR4), and has been studied for its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Des-AA1,2,4,5,6,12,13-[D-Trp8]SRIF involves multiple steps, including the substitution of specific amino acids in the somatostatin sequence. The process typically includes:

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automation and optimization of reaction conditions are employed to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification .

Chemical Reactions Analysis

Types of Reactions

Des-AA1,2,4,5,6,12,13-[D-Trp8]SRIF undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions are typically analogs of this compound with modified biological activity. These analogs are used to study structure-activity relationships and optimize therapeutic potential .

Scientific Research Applications

Des-AA1,2,4,5,6,12,13-[D-Trp8]SRIF has been extensively studied for its applications in various fields:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in regulating cellular processes through interaction with somatostatin receptors.

    Medicine: Explored for potential therapeutic applications in treating endocrine disorders, cancer, and neurological conditions.

    Industry: Utilized in the development of diagnostic tools and therapeutic agents

Mechanism of Action

Des-AA1,2,4,5,6,12,13-[D-Trp8]SRIF exerts its effects by binding to somatostatin receptors, particularly SSTR4. This binding inhibits adenylyl cyclase activity, reducing cyclic AMP levels and subsequently modulating various cellular processes. The compound also affects ion channels and phosphotyrosine phosphatases, contributing to its regulatory effects on hormone secretion and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Des-AA1,2,4,5,6,12,13-[D-Trp8]SRIF is unique due to its specific amino acid substitutions, which confer high affinity and selectivity for SSTR4. This makes it a valuable tool for studying receptor-ligand interactions and developing targeted therapies .

Properties

Molecular Formula

C45H57N9O9S2

Molecular Weight

932.1 g/mol

IUPAC Name

(4R,7S,10R,13S,16S,19S,22S)-22-amino-13-(4-aminobutyl)-7,19-dibenzyl-10-[(1R)-1-hydroxyethyl]-16-(1H-indol-3-ylmethyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxylic acid

InChI

InChI=1S/C45H57N9O9S2/c1-26(55)38-44(61)52-35(21-28-14-6-3-7-15-28)42(59)53-37(45(62)63)25-65-64-24-31(47)39(56)50-34(20-27-12-4-2-5-13-27)41(58)51-36(22-29-23-48-32-17-9-8-16-30(29)32)43(60)49-33(40(57)54-38)18-10-11-19-46/h2-9,12-17,23,26,31,33-38,48,55H,10-11,18-22,24-25,46-47H2,1H3,(H,49,60)(H,50,56)(H,51,58)(H,52,61)(H,53,59)(H,54,57)(H,62,63)/t26-,31-,33+,34+,35+,36+,37+,38-/m1/s1

InChI Key

GGSHKARHPHVZOO-KLCDHWPJSA-N

Isomeric SMILES

C[C@H]([C@@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)N)C(=O)O)CC5=CC=CC=C5)O

Canonical SMILES

CC(C1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)N)C(=O)O)CC5=CC=CC=C5)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.